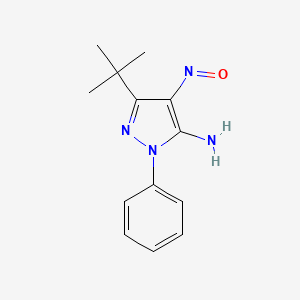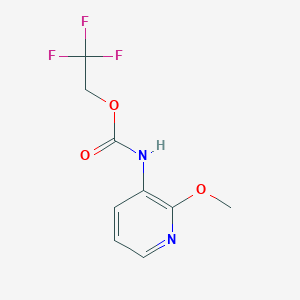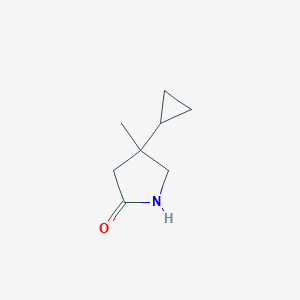
2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” is a chemical compound with the molecular formula C6H6F3NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” consists of 6 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” include a molecular weight of 181.11 . More detailed properties such as boiling point, density, and others can be determined using various analytical techniques .Applications De Recherche Scientifique
Application 1 Flame Retardancy in Lithium-Ion Batteries
A derivative of 2,2,2-trifluoroethyl, Tris (2, 2, 2-Trifluoroethyl) phosphate (TFP), has been synthesized and used as an additive to reduce the flammability of electrolytes in lithium-ion batteries. This application focuses on enhancing the safety of batteries by significantly decreasing the Self-Extinguishing Time (SET) with the increase of TFP concentration .
Application 2 Ring Closure Reactions
In organic synthesis, derivatives of 2,2,2-trifluoroethyl have been observed to form insoluble “polymeric” solids during attempts to achieve complete ring closure of purified H-phosphonate with basic desiccants. This highlights its potential role in influencing the physical properties and reactions of organic compounds .
Application 3 Organic Synthesis Reactions
Trifluoroethyl isatin ketimine, a compound related to 2,2,2-trifluoroethyl derivatives, has been involved in various organic synthesis reactions. The focus here is on the types of reactions and the stereoselectivity of products, providing insights into its application in stereoselective synthesis .
Application 4 Functional Coatings
The synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization. This involves using a monomer related to 2,2,2-trifluoroethyl for creating coatings with specific surface properties .
Application 5 Polymerization Processes
The RAFT polymerization of a related compound was investigated under thermal conditions and light irradiation. This application explores the performance of different chain transfer agents and could be relevant for controlling polymerization processes involving 2,2,2-trifluoroethyl derivatives .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h1H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLRNEOIYOKNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B1439514.png)



![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)
